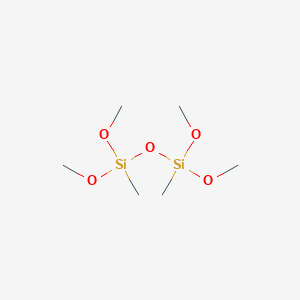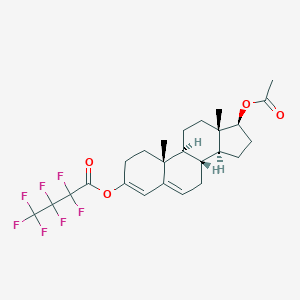
Testosterone 17-acetate enol heptafluorobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone 17-acetate enol heptafluorobutyrate is a synthetic derivative of testosterone, a hormone that plays a crucial role in the development and maintenance of male reproductive tissues. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In
Applications De Recherche Scientifique
Testosterone 17-acetate enol heptafluorobutyrate has been used in various scientific research applications, including studies on the effects of testosterone on muscle growth, bone density, and cognitive function. It has also been used to investigate the role of testosterone in the development of prostate cancer and other diseases.
Mécanisme D'action
Testosterone 17-acetate enol heptafluorobutyrate binds to androgen receptors in the body, which are found in various tissues, including the prostate, testes, and muscle. This binding activates the androgen receptor, leading to an increase in protein synthesis and cell growth in these tissues.
Effets Biochimiques Et Physiologiques
Testosterone 17-acetate enol heptafluorobutyrate has been shown to have various biochemical and physiological effects on the body. It can increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been linked to an increased risk of prostate cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using testosterone 17-acetate enol heptafluorobutyrate in lab experiments is its ability to selectively activate androgen receptors, allowing researchers to study the effects of testosterone on specific tissues. However, its use is limited by its potential side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on testosterone 17-acetate enol heptafluorobutyrate. One area of interest is the development of more selective androgen receptor modulators that can target specific tissues without causing unwanted side effects. Another area of research is the investigation of the role of testosterone in the development of various diseases, including prostate cancer and Alzheimer's disease.
Conclusion
Testosterone 17-acetate enol heptafluorobutyrate is a synthetic derivative of testosterone that has potential applications in scientific research and medicine. Its ability to selectively activate androgen receptors makes it a valuable tool for studying the effects of testosterone on specific tissues. However, its use is limited by its potential side effects and the need for careful dosing. Future research on this compound may lead to the development of more selective and effective treatments for various diseases.
Méthodes De Synthèse
Testosterone 17-acetate enol heptafluorobutyrate can be synthesized through a multi-step process that involves the reaction of testosterone with acetic anhydride and heptafluorobutyric acid. The resulting compound is then purified using chromatography techniques to obtain the final product.
Propriétés
Numéro CAS |
18072-24-7 |
|---|---|
Nom du produit |
Testosterone 17-acetate enol heptafluorobutyrate |
Formule moléculaire |
C25H29F7O4 |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 |
Clé InChI |
SESRRTISGLVUPX-BLQWBTBKSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Synonymes |
Testosterone 17-acetate enol heptafluorobutyrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



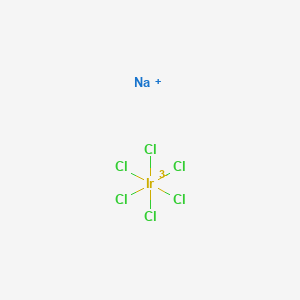


![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
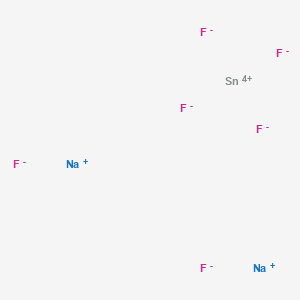
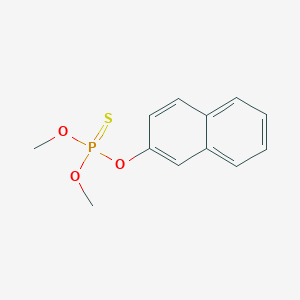
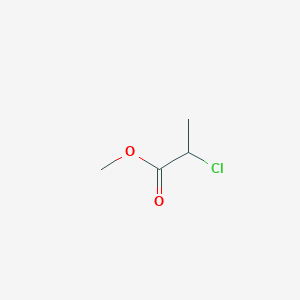
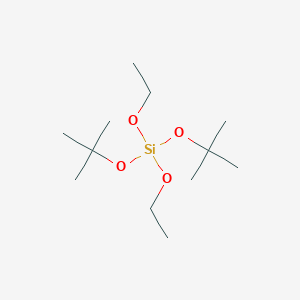
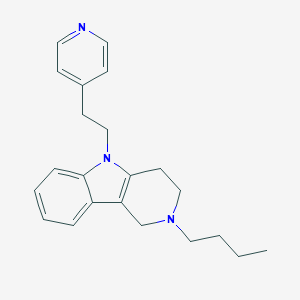
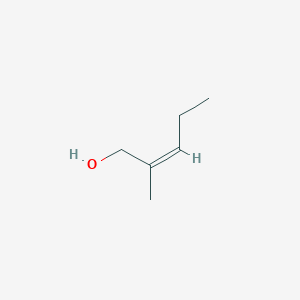
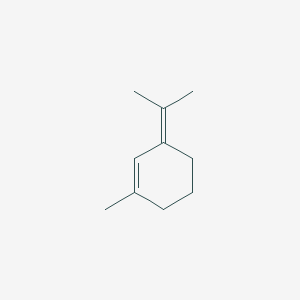
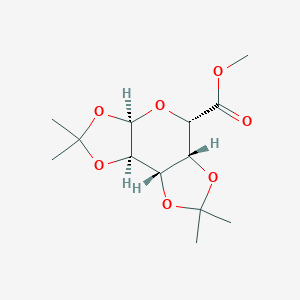
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
